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Protocols & Analytical Methods
Application Note & Protocol: Selective O-Methylation of Phenolic Compounds Using Dimethyl Carbonate (DMC)
Application Note & Protocol: Selective O-Methylation of Phenolic Compounds Using Dimethyl Carbonate (DMC)
A Note on the Selected Reagent
Initial searches for methylation protocols using O,O'-dimethyl monothiocarbonate did not yield established, verifiable methods suitable for a detailed application guide. This reagent is not commonly cited for this purpose in the reviewed scientific literature.
However, due to its structural similarity and the user's interest in methylation protocols, this guide will focus on a widely adopted, environmentally benign, and highly effective alternative: Dimethyl Carbonate (DMC) . DMC serves as an excellent, non-toxic substitute for hazardous methylating agents like methyl iodide and dimethyl sulfate.[1][2][3][4] This document will provide the in-depth, scientifically-grounded protocol as requested, centered on the use of Dimethyl Carbonate.
Introduction: The Shift to Greener Methylation
The O-methylation of phenols is a cornerstone transformation in organic synthesis, yielding aryl methyl ethers that are vital intermediates in the production of pharmaceuticals, fragrances, and advanced materials.[5] For decades, this reaction has been dominated by the use of highly toxic and hazardous reagents such as dimethyl sulfate (DMS) and methyl halides.[2][5][6] These traditional methods, while effective, pose significant environmental risks and safety concerns, and they generate stoichiometric amounts of inorganic salt by-products that require disposal.[1][6]
In alignment with the principles of green chemistry, Dimethyl Carbonate (DMC) has emerged as a superior, environmentally friendly alternative.[5] DMC is a non-toxic, biodegradable reagent that offers exceptional selectivity for O-methylation over C-methylation, particularly in phenolic compounds.[1][6] Its use, especially in catalytically driven processes, circumvents the production of salt waste, with methanol and carbon dioxide being the only significant by-products, which can often be recycled.[1][7]
This document provides a comprehensive guide to the selective O-methylation of phenolic substrates using DMC, detailing the reaction mechanism, various catalytic systems, and step-by-step protocols suitable for research and development laboratories.
The Underlying Chemistry: Mechanism and Selectivity
The methylation reaction with DMC is typically facilitated by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide anion. The reaction can proceed through two main mechanistic pathways, largely dependent on temperature.
-
At lower temperatures (e.g., 90°C), the phenoxide anion may attack the carbonyl carbon of DMC (BAc2 mechanism), leading to a carboxymethylation product.
-
At higher temperatures (T > 120-160°C), the reaction favors the nucleophilic attack of the phenoxide on one of the methyl groups (BAl2 mechanism).[1] This is the desired pathway for methylation. The resulting methoxycarbonate anion is unstable and decomposes into a methoxide anion and CO2. The newly formed methoxide can then deprotonate another phenol molecule, allowing the base to be used in catalytic amounts.[1]
The high selectivity for O-methylation is a key advantage of DMC, as competing C-methylation (alkylation of the aromatic ring) is often a limiting factor with other reagents.[6]
// Nodes Phenol [label="Ar-OH\n(Phenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Ar-O⁻\n(Phenoxide Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMC [label="CH₃-O-C(=O)-O-CH₃\n(Dimethyl Carbonate)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Transition State\n(BAl2 Attack)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-O-CH₃\n(Aryl Methyl Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="[CH₃OCOO⁻]\n(Methoxycarbonate)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition [label="Decomposition", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Methanol [label="CH₃O⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RegenBase [label="Base Regeneration", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Phenol -> Phenoxide [label="+ Base", arrowhead=vee]; Phenoxide -> TransitionState [label="+ DMC", arrowhead=vee]; DMC -> TransitionState [arrowhead=vee]; TransitionState -> Product [arrowhead=vee]; TransitionState -> LeavingGroup [label=" ", style=dashed, arrowhead=vee]; LeavingGroup -> Decomposition [style=dashed, arrowhead=vee]; Decomposition -> Methanol [arrowhead=vee]; Decomposition -> CO2 [arrowhead=vee]; Methanol -> RegenBase [label="+ Ar-OH", arrowhead=vee]; RegenBase -> Phenoxide [label=" ", arrowhead=vee]; }
Figure 1. Simplified reaction mechanism for base-catalyzed O-methylation of phenols with DMC.
Key Experimental Parameters & System Choices
The success of DMC-mediated methylation hinges on the appropriate selection of base, catalyst, solvent, and temperature. DMC itself can often serve as both the methylating agent and the solvent.[8][9]
| Parameter | Common Choices | Rationale & Expert Insights | Typical Range | Reference |
| Substrate | Phenols, Flavonoids, Hydroxybenzophenones | The acidity of the phenolic -OH group is critical. Electron-withdrawing groups can increase reactivity. Steric hindrance around the -OH can slow the reaction. | N/A | [10],[8] |
| Base | K₂CO₃, Cs₂CO₃, DBU | K₂CO₃ is a cost-effective and efficient inorganic base.[1] Cs₂CO₃ can be effective at lower temperatures.[11] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong organic base that can act as a nucleophilic catalyst, activating DMC.[8][12] | Catalytic to Stoichiometric | [1],[8],[11] |
| Catalyst | Phase Transfer Catalysts (PTC), Ionic Liquids | Tetrabutylammonium bromide (TBAB) is a common PTC used in solid-liquid systems to facilitate the transfer of the phenoxide ion to the organic phase.[10] Ionic liquids like [BMIm]Cl can also serve as effective and reusable catalysts.[13] | 5-10 mol% | [10],[13] |
| Solvent | Dimethyl Carbonate (DMC), DMF, Triglyme | Using DMC in excess allows it to function as both reagent and solvent, simplifying the reaction setup.[8] For less soluble substrates, polar aprotic solvents like DMF can improve reaction rates.[9] | N/A | [8],[9] |
| Temperature | 90°C - 200°C | Temperature is a critical parameter for selectivity. Temperatures >120°C strongly favor the desired BAl2 methylation pathway.[1] Reactions at 90°C (reflux) are possible, especially with activating catalysts like DBU.[8] | 90°C - 200°C | [1],[8] |
Experimental Protocols
4.1 Safety Precautions
-
Dimethyl Carbonate (DMC): DMC is a highly flammable liquid.[14][15][16] All procedures should be carried out in a well-ventilated fume hood, away from sparks, open flames, and hot surfaces.[15][16] Grounding of equipment is necessary to prevent static discharge.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[15]
-
Bases: Handle bases like DBU and K₂CO₃ with care, avoiding skin and eye contact.
-
Pressure: While many modern protocols operate at atmospheric pressure, some procedures, especially at higher temperatures (>120°C), may require sealed vessels to prevent the solvent from boiling off.[2][9] Always use appropriate pressure-rated equipment.
Protocol 1: General O-Methylation of Phenols with K₂CO₃ and PTC
This protocol is adapted from solid-liquid phase transfer catalysis methods and is suitable for a wide range of simple phenols.[2][10]
Materials:
-
Phenolic substrate (e.g., 2,4-dihydroxybenzophenone)
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the phenolic substrate (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add an excess of dimethyl carbonate to act as both the solvent and methylating agent (e.g., 10-20 mL per gram of substrate).
-
Heat the reaction mixture to 90-100°C with vigorous stirring.[10]
-
Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and rinse the solid with a small amount of fresh DMC or another suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and remove the excess DMC under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure aryl methyl ether.
Protocol 2: Mild O-Methylation of Flavonoids using DBU
This protocol is particularly useful for sensitive substrates like flavonoids and operates under milder reflux conditions. It is adapted from the work of Mereyala and co-workers.[8][12]
Materials:
-
Flavonoid substrate (e.g., 7-hydroxyflavone) (0.5 mmol)
-
Dimethyl Carbonate (DMC) (4 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol)
-
Reaction vial or flask with a reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
In a reaction vial, dissolve the flavonoid substrate (1.0 eq, 0.5 mmol) in dimethyl carbonate (4 mL).[8]
-
Add DBU (1.2 eq, 0.6 mmol) to the solution.[8]
-
Heat the solution to reflux (approx. 90°C) under magnetic stirring.[8]
-
Monitor the reaction by TLC. Reaction times can range from 12 to 72 hours.[8] For 7-hydroxyflavone, the reaction is typically complete within 12 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl (1N), water, and brine to remove DBU and other impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-methylated flavonoid.
Workflow and Data Analysis
The general workflow for performing and analyzing the methylation reaction is outlined below.
// Nodes Setup [label="1. Reaction Setup\n(Substrate, Base,\nCatalyst, DMC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Heating & Stirring\n(e.g., 90-160°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="3. Progress Monitoring\n(TLC / GC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Workup\n(Filtration, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="5. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reaction [arrowhead=vee]; Reaction -> Monitoring [arrowhead=vee]; Monitoring -> Reaction [label="Continue if\nincomplete", style=dashed, arrowhead=vee]; Monitoring -> Workup [label="If complete", arrowhead=vee]; Workup -> Purification [arrowhead=vee]; Purification -> Analysis [arrowhead=vee]; }
Figure 2. General experimental workflow for DMC-mediated O-methylation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature. | Increase the reaction temperature. For many phenols, temperatures of 120-160°C are more effective. |
| Inactive base or catalyst. | Use freshly dried K₂CO₃. Ensure the catalyst (PTC or DBU) is of high purity. | |
| Sterically hindered substrate. | Increase reaction time and/or temperature. Consider using a stronger base system like Cs₂CO₃.[11] | |
| Formation of By-products | Carboxymethylation competing reaction. | Ensure the reaction temperature is sufficiently high (>120°C) to favor the methylation pathway.[1] |
| Difficult Purification | Residual DBU or PTC. | Perform an acidic wash (dilute HCl) during workup to remove DBU. PTCs can sometimes be removed with extensive water washes or specific purification techniques. |
Conclusion
Dimethyl Carbonate provides a safe, efficient, and environmentally responsible pathway for the O-methylation of phenols and related compounds. By selecting the appropriate catalytic system and carefully controlling reaction parameters, particularly temperature, researchers can achieve high yields and excellent selectivity. The protocols described herein offer robust starting points for a variety of substrates, contributing to the adoption of greener practices in drug discovery and chemical synthesis.
References
- Selva, M., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Tetrahedron Letters, 43(15), 2661-2663.
- Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Catalysis Today, 66(1), 103-115.
-
Vigorita, M. G., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 19(10), 16978-16987. Available from: [Link]
- Selva, M., et al. (1998). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 37(6), 2074-2078.
- Selva, M., et al. (2000). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. Synlett, 2000(2), 272-274.
- Yufita, E., et al. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 188, 012001.
- Wu, Q., et al. (2011). Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl. Green Chemistry, 13(6), 1391-1394.
-
Li, Y., et al. (2023). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. Catalysts, 13(1), 150. Available from: [Link]
- Sharma, S., et al. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Proceedings of the International MultiConference of Engineers and Computer Scientists, 1.
- Shandong Shida Shenghua Chemical Co., Ltd. (2003). Material Safety Data Sheet: Dimethyl carbonate.
- Audibert, C., et al. (2022). Facile construction of functional poly(monothiocarbonate) copolymers under mild operating conditions. Polymer Chemistry.
- Selva, M., & Tundo, P. (1999). Selective monomethylation reactions of methylene-active compounds with dimethylcarbonate. An example of clean synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 137-142.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136867, O,O'-Dimethyl monothiocarbonate. Retrieved March 24, 2026 from [Link].
- Vigorita, M. G., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules.
- Google Patents. (2019). Method for the preparation of a monothiocarbonate compound. WO2019034468A1.
- Liu, Z., et al. (2016). Synthesis of cyclic monothiocarbonates via the coupling reaction of carbonyl sulfide (COS) with epoxides. Catalysis Science & Technology, 6(13), 4734-4739.
- Lee, Y., & Shimizu, I. (1996). Convenient O-methylation of phenols with dimethyl carbonate. Synlett, 1996(11), 1063-1064.
- Tundo, P., et al. (2005). Dimethyl Carbonate: Green Solvent and Ambident Reagent. Pure and Applied Chemistry, 77(10), 1767-1775.
- Tekale, S. U., et al. (2012). Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst. Catalysis Science & Technology, 2(10), 2111-2121.
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Application Notes & Protocols: The Strategic Use of O,O'-Dimethyl Monothiocarbonate and its Analogs in Pharmaceutical Intermediate Synthesis
Application Notes & Protocols: The Strategic Use of O,O'-Dimethyl Monothiocarbonate and its Analogs in Pharmaceutical Intermediate Synthesis
Preamble: A Modern Perspective on Thiocarbonyl Chemistry in Drug Development
In the intricate landscape of pharmaceutical synthesis, the selective manipulation of functional groups within complex molecular architectures is paramount. Among the vast toolkit available to the medicinal chemist, reactions involving the thiocarbonyl group have emerged as uniquely powerful for their ability to facilitate transformations that are often challenging under conventional conditions. Thiocarbonyl compounds, characterized by a carbon-sulfur double bond (C=S), possess distinct electronic properties and reactivity profiles compared to their carbonyl (C=O) analogs, making them valuable synthetic intermediates.[1][2]
This guide focuses on the strategic application of thiocarbonyl transfer reagents, with a conceptual focus on O,O'-dimethyl monothiocarbonate and its more extensively documented functional analogs like 1,1'-thiocarbonyldiimidazole (TCDI). These reagents serve as powerful tools for the activation of alcohols, transforming them into versatile thiocarbonyl derivatives. The primary application of these intermediates is the Barton-McCombie deoxygenation, a mild and functional-group-tolerant radical reaction for the reductive removal of hydroxyl groups.[3][4] This transformation is indispensable for simplifying molecular scaffolds, removing unwanted stereocenters, and accessing novel chemical space during the synthesis of pharmaceutical intermediates. We will explore the underlying principles, provide validated protocols, and discuss modern, industry-relevant improvements that enhance the safety and efficiency of these powerful reactions.
Section 1: The Activating Agent - Physicochemical Properties and Handling
O,O'-dimethyl monothiocarbonate and its analogs are the linchpins of the transformations discussed herein. Understanding their properties is crucial for safe and effective implementation. While O,O'-dimethyl monothiocarbonate itself is less commonly cited, its functional analog, 1,1'-thiocarbonyldiimidazole (TCDI), is well-characterized and serves as an excellent proxy for understanding the handling requirements of this class of reagents.
Table 1: Physicochemical Data of a Representative Thiocarbonyl Transfer Reagent (TCDI)
| Property | Value | Source |
| IUPAC Name | Di(1H-imidazol-1-yl)methanethione | [5] |
| Synonyms | TCDI, 1,1'-Thiocarbonyldiimidazole | [5][6] |
| CAS Number | 6160-65-2 | [5] |
| Molecular Formula | C₇H₆N₄S | [5] |
| Molar Mass | 178.21 g·mol⁻¹ | [5] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 101 to 103 °C | [5] |
Safety and Handling Precautions
-
Moisture Sensitivity: Thiocarbonyl transfer reagents like TCDI are sensitive to atmospheric moisture and should be stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]
-
Toxicity: While TCDI is considered a safer alternative to the highly toxic thiophosgene, it should still be handled with care in a well-ventilated fume hood.[5][8] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
-
Disposal: Dispose of reagents and reaction waste in accordance with local institutional and environmental regulations.
Section 2: The Cornerstone Application: Deoxygenation of Alcohols via the Barton-McCombie Reaction
The reductive removal of a hydroxyl group is a frequent necessity in multi-step synthesis to reduce polarity, remove a reactive handle, or achieve a target molecular structure. The Barton-McCombie reaction provides a reliable, radical-based method to achieve this, particularly for secondary alcohols, where direct elimination or substitution can be problematic.[9]
Principle and Mechanism
The process is a two-step sequence:
-
Activation: The alcohol is first converted into a thiocarbonyl derivative. This step is critical as it transforms the robust C-O bond into a group that is susceptible to homolytic cleavage.
-
Reduction: The thiocarbonyl derivative is treated with a radical initiator and a hydrogen-atom donor, initiating a radical chain reaction that cleaves the C-O bond and replaces it with a C-H bond.[3][10]
The driving force for the key fragmentation step is the formation of a highly stable tin-sulfur bond (in the classical method) and the generation of a stable carbonyl or thiocarbonyl byproduct.[11][12]
Figure 1: The radical chain mechanism of the Barton-McCombie Deoxygenation.
Protocol 1: Activation of a Secondary Alcohol using 1,1'-Thiocarbonyldiimidazole (TCDI)
This protocol describes the formation of an O-alkyl thiocarbonyl imidazolide, a common intermediate for the Barton-McCombie reaction. The causality for this step lies in converting the poor leaving group (hydroxyl) into an excellent radical-accepting group (thiocarbonyl).[6][7]
Materials:
-
Secondary alcohol (1.0 eq)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 - 1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Add TCDI in one portion to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can often be used directly in the next step. If purification is required, dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient). The imidazole byproduct is typically more polar and is easily separated.
Protocol 2: Reductive Cleavage (Classical Method) using Tributyltin Hydride
This protocol details the conversion of the thiocarbonyl derivative to the final deoxygenated product. The choice of tributyltin hydride is historical and effective, but its toxicity necessitates careful handling and purification.[3][11]
Materials:
-
O-alkyl thiocarbonyl derivative (from Protocol 1) (1.0 eq)
-
Tributyltin hydride (Bu₃SnH) (1.2 - 1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq)
-
Anhydrous Toluene or Benzene
-
Inert atmosphere apparatus
Step-by-Step Methodology:
-
Dissolve the crude or purified thiocarbonyl derivative in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add AIBN to the solution.
-
Add Bu₃SnH via syringe.
-
Heat the reaction mixture to 80-110 °C. The reaction is often complete within 1-4 hours. Monitor by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Work-up for Tin Removal: Dissolve the crude residue in acetonitrile. Wash the acetonitrile solution repeatedly with hexanes to remove the bulk of the nonpolar tin byproducts. Concentrate the acetonitrile layer. Alternatively, treat a solution of the crude product in diethyl ether with an aqueous solution of potassium fluoride (KF). The resulting tributyltin fluoride will precipitate and can be removed by filtration through celite.
-
Purify the final product by flash column chromatography.
Protocol 3: Reductive Cleavage (Modern, Tin-Free Method) using Diphenylsilane
To circumvent the toxicity issues of organotin compounds, various tin-free hydrogen donors have been developed. Silanes are a popular, less toxic alternative. This protocol provides a more industrially and environmentally benign approach.
Materials:
-
O-alkyl thiocarbonyl derivative (from Protocol 1) (1.0 eq)
-
Diphenylsilane (Ph₂SiH₂) (2.0 - 3.0 eq)
-
AIBN or an alternative radical initiator (e.g., triethylborane/O₂)
-
Anhydrous Toluene or Ethyl Acetate
-
Inert atmosphere apparatus
Step-by-Step Methodology:
-
In a flask equipped for an inert atmosphere, dissolve the thiocarbonyl derivative in anhydrous toluene.
-
Add diphenylsilane and AIBN to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and monitor for completion (typically 4-16 hours).
-
Upon completion, cool the reaction and concentrate the solvent.
-
The silicon byproducts are generally less problematic to remove than tin byproducts and can often be separated by standard flash column chromatography.
Table 2: Comparison of Reductive Cleavage Methods
| Parameter | Classical (Bu₃SnH) | Modern (Ph₂SiH₂) |
| Toxicity | High (Neurotoxic, immunotoxic) | Low |
| Byproduct Removal | Difficult, requires special workup (e.g., KF) | Relatively easy via chromatography |
| Reaction Rate | Generally faster | Can be slower, may require more initiator |
| Cost | Reagent is expensive | Generally more cost-effective |
| Applicability | Broad, well-established | Broad, becoming standard practice |
Section 3: Application in Thiol Synthesis
While less common than deoxygenation, the activation of an alcohol as a thiocarbonyl derivative can also serve as a pathway to synthesizing thiols, a key functional group in many pharmaceuticals (e.g., Captopril, Penicillamine). A common and analogous method proceeds via a xanthate intermediate.
Protocol 4: Two-Step Conversion of an Alcohol to a Thiol via a Xanthate
This protocol leverages the formation of an O-alkyl S-methyl dithiocarbonate (xanthate), which is functionally similar to the product of an alcohol reacting with O,O'-dimethyl monothiocarbonate. The xanthate is then cleaved to yield the desired thiol.[13]
Step A: Formation of the S-Methyl Xanthate
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add the alcohol (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add carbon disulfide (CS₂, 1.5 eq) dropwise. The solution will typically turn yellow or orange.
-
After stirring for 1-2 hours, add methyl iodide (MeI, 1.5 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Step B: Cleavage to the Thiol
-
Dissolve the purified xanthate (1.0 eq) in a solvent such as ethanol or THF.
-
Add a strong nucleophile or reducing agent. For example, add an aqueous solution of sodium sulfide (Na₂S) and heat to reflux until the starting material is consumed.
-
Alternatively, for a reductive cleavage, treat the xanthate with a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C to room temperature.
-
After the reaction is complete, perform an appropriate aqueous workup. For the hydrolysis method, acidify the mixture to protonate the thiolate before extraction. For the reduction method, perform a standard Fieser workup (sequential addition of water, 15% NaOH, and water).
-
Extract the thiol product, dry the organic layer, and purify by chromatography or distillation.
References
-
moltus research laboratories private limited. (2022, November 15). 1,1'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides. Available at: [Link]
-
Wikipedia. Thiocarbonyldiimidazole. Available at: [Link]
-
Kim, S., & Lee, S. (1987). O,O′-Di(2-pyridyl) Thiocarbonate as an Efficient Reagent for the Preparation of Carboxylic Esters from Highly Hindered Alcohols. Chemistry Letters, 16(6), 1095-1098. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 13). II. Deoxygenation: The Barton-McCombie Reaction. Available at: [Link]
-
Wikipedia. Barton–McCombie deoxygenation. Available at: [Link]
-
Chatterjee, T., & Jana, G. K. (2018). Applications of Barton-McCombie Reaction in Total Syntheses. ChemInform, 49(14). Available at: [Link]
-
RSC Advances. (2022). Study of the β-oxygen effect in the Barton–McCombie reaction for the total synthesis of (4R,5R)-4-hydroxy-5-isobutyl-dihydrofuran-2(3H)-one (Japanese orange fly lactone). Available at: [Link]
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Solanke, J. N., et al. (2026, January 22). Recent Advances in the Synthesis and Applications of Thiocarbonyl Compounds. European Journal of Organic Chemistry. Available at: [Link]
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Ben-Gurion University Research Portal. (2025, December 22). Recent Advances in the Synthesis and Applications of Thiocarbonyl Compounds. Available at: [Link]
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Kim, S., Lee, J. I., & Kim, Y. C. (1985). A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. The Journal of Organic Chemistry, 50(4), 560-565. Available at: [Link]
-
Robins, M. J. (2012). The Barton-McCombie Reaction. Organic Reactions. Available at: [Link]
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Organic Chemistry Portal. Barton-McCombie Reaction. Available at: [Link]
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ResearchGate. (2021). Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations. Available at: [Link]
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Spiegel, D. A., et al. (2005). Deoxygenation of alcohols employing water as the hydrogen atom source. Journal of the American Chemical Society, 127(36), 12513-5. Available at: [Link]
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CHIMIA. (2015). Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer. Available at: [Link]
-
OUCI. (2021). Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations. Available at: [Link]
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Semantic Scholar. On the mechanism of the deoxygenation of secondary alcohols by the reduction of their methyl xanthates by tin hydrides. Available at: [Link]
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ResearchGate. (Thiocarbonyl-?-thio)carboxylic acid derivatives as transfer agents in reversible addition-fragmentation chain-transfer polymerizations. Available at: [Link]
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PMC. (2022). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Available at: [Link]
-
The Journal of Organic Chemistry. (1997). Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles. Available at: [Link]
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Chemistry LibreTexts. (2022, September 13). III. (Thiocarbonyl)imidazolides. Available at: [Link]
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ACS Publications. (1982). Organic sulfur chemistry. 25. Thiocarbonyl transfer reagents. The Journal of Organic Chemistry, 47(14), 2820-2823. Available at: [Link]
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- 5. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 6. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 9. organicreactions.org [organicreactions.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 12. Barton-McCombie Reaction [organic-chemistry.org]
- 13. Deoxygenation of alcohols employing water as the hydrogen atom source - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Catalytic Conversion of O,O'-Dimethyl Monothiocarbonate in Green Chemistry Workflows
Advanced Application Note: Catalytic Conversion of O,O'-Dimethyl Monothiocarbonate in Green Chemistry Workflows
Executive Summary & Strategic Rationale
In the pursuit of sustainable drug development and materials science, replacing highly hazardous reagents—such as dimethyl sulfate, methyl iodide, and thiophosgene—is a primary objective. O,O'-dimethyl monothiocarbonate (DMTC, CAS 1115-13-5, C3H6O2S ) [1] has emerged as a versatile, low-toxicity surrogate.
Operating as a dual-purpose reagent, DMTC's reactivity can be precisely tuned via catalytic control. Depending on the chosen catalyst and nucleophile, DMTC facilitates either chemoselective O-methylation[2] or step-growth polycondensation to yield closed-loop recyclable sulfur-rich polymers[3]. This application note provides drug development professionals and polymer scientists with mechanistically grounded, self-validating protocols for deploying DMTC in green chemistry workflows.
Mechanistic Causality in DMTC Catalysis
The divergent reactivity of DMTC is best understood through the Hard-Soft Acid-Base (HSAB) principle. The polarizable C=S bond acts as a soft electrophile, while the methyl groups act as hard electrophiles.
-
Pathway 1: The BAl2 Mechanism (Green Methylation) Under hard base catalysis (e.g., K2CO3 ), substrates like phenols are deprotonated to form hard nucleophiles. These phenoxides preferentially attack the hard methyl carbon of DMTC. This base-catalyzed alkyl-oxygen cleavage ( BAl2 ) results in direct methyl transfer, generating carbonyl sulfide (COS) and methanol as the sole, low-toxicity byproducts[2]. Solid-liquid phase transfer systems, such as PEG1000- K2CO3 , can sustain this continuous-flow methylation for up to 7 days without catalyst deactivation. Furthermore, aluminophosphate (APO) solid catalysts (optimal P/Al ratio of 0.7) provide highly tuned medium acid-base pairs that activate the thiocarbonyl oxygen, driving conversions up to 95%[4].
-
Pathway 2: The BAc2 Mechanism (Polycondensation & Acyl Transfer) When reacted with soft nucleophiles (e.g., dithiols) or activated by specific organic bases (e.g., DBU), the nucleophilic attack is directed to the soft thiocarbonyl carbon. This base-catalyzed acyl-oxygen cleavage ( BAc2 ) eliminates methanol to form robust thiocarbonate linkages. This pathway is the foundation for synthesizing closed-loop recyclable polythiocarbonates—advanced materials spanning thermoplastics and vitrimers[3]. In chemical biology, analogous thioester intermediates are critical for chemoselective S-to-N acyl transfer reactions[5]. Gas electron diffraction studies confirm that these resulting thioester linkages predominantly adopt a thermodynamically stable syn conformation[6].
Quantitative Data: Catalyst Efficacy and Reaction Metrics
The following table summarizes the validated catalytic parameters for DMTC conversion across different reaction paradigms:
| Catalyst System | Reaction Type | Substrate | Temp (°C) | Conversion (%) | Selectivity (%) | Key Byproducts |
| K2CO3 / DMSO | O-Methylation | Phenol | 90 | >95 | >99 | COS, MeOH |
| APO(0.7)-475 | O-Methylation | Catechol | 220 | 95 | 65 | COS, MeOH |
| PEG1000- K2CO3 | Continuous Flow | 2-Naphthol | 160 | 100 | 100 | COS, MeOH |
| DBU / Bulk | Polycondensation | Aliphatic Dithiol | 160 | >98 | N/A (Polymer) | MeOH |
Validated Experimental Protocols
Protocol A: Chemoselective O-Methylation of Phenolic Substrates
Causality Focus: The use of Dimethyl Sulfoxide (DMSO) as a solvent is critical. As a polar aprotic solvent, DMSO strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically lowering the activation energy for the BAl2 attack on DMTC.
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, add 1.0 mmol of the phenolic substrate and 1.5 mmol of anhydrous K2CO3 .
-
Solvent & Reagent Addition : Inject 3.0 mL of anhydrous DMSO followed by 2.0 mmol of DMTC.
-
Catalytic Activation : Heat the reaction mixture to 90°C with vigorous stirring. Maintaining exactly 90°C is crucial to overcome the BAl2 activation barrier without triggering competing BAc2 transesterification.
-
Reaction Monitoring & Self-Validation : Monitor via GC-MS. Validation Check: Confirm the consumption of DMTC by tracking the disappearance of its diagnostic EI mass spectrometry fragmentation pattern—specifically the elimination of a methoxy radical and the generation of the [M−CH2O]+∙ transition ion at m/z 76[7].
-
Workup : Quench with distilled water and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Green Synthesis of Recyclable Polythiocarbonates
Causality Focus: Step-growth polycondensation is an equilibrium-driven process. Applying a dynamic high vacuum at elevated temperatures continuously removes the methanol byproduct, forcing the equilibrium toward high-molecular-weight polymer chains according to Le Chatelier's principle.
-
Monomer Mixing : In a customized polymerization ampoule, combine equimolar amounts (5.0 mmol) of an aliphatic dithiol and DMTC.
-
Catalyst Injection : Add 0.5 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base catalyst.
-
Oligomerization : Stir the bulk mixture at 80°C under a nitrogen atmosphere for 2 hours to form low-molecular-weight oligomers.
-
Vacuum Polycondensation : Gradually raise the temperature to 160°C and apply a dynamic high vacuum (< 0.1 mbar) for 4 hours. Observation: The viscosity of the melt will increase significantly as methanol is distilled off[3].
-
Precipitation & Validation : Cool the polymer melt, dissolve in a minimum amount of chloroform, and precipitate into cold methanol. Validation Check: Analyze via 1H NMR to confirm the complete disappearance of the dithiol -SH proton signal (~1.5 ppm) and the emergence of the polymer backbone signals.
Visualizations of DMTC Workflows
Catalytic cycle of DMTC conversion highlighting nucleophile activation and catalyst recovery.
End-to-end experimental workflow for the catalytic polycondensation of DMTC.
References
-
Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids Source: organic-chemistry.org URL: 2
-
Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts - MDPI Source: mdpi.com URL:4
-
Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds - PMC Source: nih.gov URL:Link
-
(CH3O)2CS - the NIST WebBook Source: nist.gov URL: 1
-
Closed-loop recycling of sulfur-rich polymers with tunable properties spanning thermoplastics, elastomers, and vitrimers - PMC Source: nih.gov URL: 3
-
Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology Source: nih.gov URL: 5
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group Source: aip.org URL: 7
-
Gas electron diffraction analysis on S-methyl thioacetate, CH3C(O)SCH3 Source: researchgate.net URL: 6
Sources
- 1. (CH3O)2CS [webbook.nist.gov]
- 2. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 3. Closed-loop recycling of sulfur-rich polymers with tunable properties spanning thermoplastics, elastomers, and vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts | MDPI [mdpi.com]
- 5. Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
Application Note: Phosgene-Free Synthesis of O-Methyl Thiourethanes via O,O'-Dimethyl Monothiocarbonate
Application Note: Phosgene-Free Synthesis of O-Methyl Thiourethanes via O,O'-Dimethyl Monothiocarbonate
Executive Summary & Rationale
Thiourethanes (thiocarbamates) are highly versatile motifs in drug development, serving as critical pharmacophores, enzyme inhibitors, and synthetic intermediates for complex heterocycles. Historically, the synthesis of these compounds relied heavily on thiophosgene ( CSCl2 )—a highly toxic, corrosive, and moisture-sensitive reagent that poses severe safety and environmental risks.
Mechanistic Insights & Causality
The conversion of an amine to an O-methyl thiourethane using O,O'-dimethyl monothiocarbonate proceeds via a bimolecular nucleophilic addition-elimination mechanism ( BAc2 ), a pathway extensively characterized in ester and thioester analogues ([1]).
-
Nucleophilic Addition : The lone pair of the amine nitrogen attacks the electrophilic thiocarbonyl carbon ( C=S ). While the C=S bond is less polarized than a C=O bond, the presence of two electronegative methoxy groups sufficiently activates the carbon center.
-
Tetrahedral Intermediate Formation : A zwitterionic tetrahedral intermediate is formed. The structural and conformational preferences of such thio-derivatives dictate the trajectory of the subsequent collapse ([2]).
-
Elimination & Proton Transfer : The intermediate collapses, expelling a methoxide anion ( CH3O− ). The methoxide rapidly abstracts a proton from the ammonium moiety, yielding the neutral O-methyl thiourethane and methanol.
Causality in Substrate Reactivity : Aliphatic amines (e.g., piperidine, benzylamine) possess high nucleophilicity and readily attack the thiocarbonyl center at room temperature or under mild heating. Conversely, aromatic amines (anilines) have their nitrogen lone pair delocalized into the aromatic ring, significantly reducing their nucleophilicity. Consequently, anilines require elevated temperatures (e.g., 80 °C) or the addition of a catalyst (such as DMAP) to overcome the activation energy barrier for the initial nucleophilic attack.
Reagent Profiling & Analytical Data
Before initiating the protocol, verify the integrity of the O,O'-dimethyl monothiocarbonate. It should appear as a clear, colorless to pale-yellow liquid. Degradation (often via hydrolysis) leads to the release of toxic carbonyl sulfide (COS) and methanol, which alters the refractive index and density.
Table 1: Physicochemical Properties of O,O'-Dimethyl Monothiocarbonate
| Property | Value | Source / Verification |
| CAS Number | 1115-13-5 | [3] |
| Molecular Formula | C3H6O2S | [3] |
| Molecular Weight | 106.14 g/mol | [3] |
| Density | ~1.108 g/cm³ | Standard Commercial Specs |
| Boiling Point | ~130 °C (72.4 °C at 130 mmHg) | [4] |
Experimental Workflow & Self-Validating Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reaction Setup
-
Procedure : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (10.0 mmol, 1.0 equiv) in anhydrous ethanol (20 mL, 0.5 M). Add O,O'-dimethyl monothiocarbonate (12.0 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Causality : Ethanol is chosen as the solvent because it solubilizes both reagents and stabilizes the polar tetrahedral intermediate via hydrogen bonding. The 1.2 molar equivalent ensures complete consumption of the amine without complicating purification.
Step 2: Thermal Activation & Monitoring
-
Procedure : Attach a reflux condenser and heat the mixture to 60 °C (for aliphatic amines) or 80 °C (for aromatic amines) under a nitrogen atmosphere.
-
Self-Validation (TLC) : After 2 hours, spot the reaction mixture alongside the starting amine on a silica gel TLC plate. Elute with 80:20 Hexanes:Ethyl Acetate.
-
Pass Criterion: The ninhydrin-active amine spot ( Rf < 0.2) must be completely absent. A new, strongly UV-active spot (the thiourethane, Rf ~ 0.5-0.6) must be present. If the amine persists, continue heating and re-check every hour.
-
Step 3: Workup & Byproduct Removal
-
Procedure : Once validated by TLC, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol solvent and the methanol byproduct.
-
Causality : Removing the alcohols prior to aqueous workup prevents the formation of intractable emulsions and shifts any remaining equilibrium toward the product.
Step 4: Isolation & Purification
-
Procedure : Partition the crude residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL). Extract the aqueous layer with an additional 20 mL of EtOAc. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation (LC-MS) : Analyze the purified fractions.
-
Pass Criterion: The mass spectrum must show the [M+H]+ peak corresponding to the target O-methyl thiourethane, with absolute baseline resolution and no trace of m/z 107 (unreacted monothiocarbonate).
-
Substrate Scope & Quantitative Yields
The protocol demonstrates broad functional group tolerance. Table 2 summarizes expected outcomes based on amine nucleophilicity.
Table 2: Substrate Scope and Reaction Metrics
| Amine Substrate | Classification | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Piperidine | Sec-Aliphatic | 25 (RT) | 1.5 | 95% | >99% |
| Benzylamine | Pri-Aliphatic | 60 | 2.0 | 92% | >99% |
| Isopropylamine | Pri-Aliphatic (Steric) | 60 | 3.0 | 88% | 98% |
| Aniline | Pri-Aromatic | 80 | 12.0 | 78% | 98% |
Visualization of the Reaction Pathway
Figure 1: End-to-end workflow for the synthesis and validation of O-methyl thiourethanes.
Validation & Quality Control (Spectroscopic Markers)
To definitively confirm the successful synthesis of the O-methyl thiourethane, perform Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1 H NMR (400 MHz, CDCl3 ) : The defining feature of the product is the O-methyl group , which appears as a sharp, highly diagnostic singlet integrating to 3 protons between 3.90 – 4.10 ppm . The N-H proton (for primary amine derivatives) will appear as a broad singlet between 6.50 – 8.00 ppm, depending on concentration and hydrogen bonding.
-
13 C NMR (100 MHz, CDCl3 ) : The ultimate confirmation of the thiocarbonyl transfer is the C=S carbon resonance . Due to the extreme deshielding effect of the sulfur atom and the adjacent heteroatoms, this quaternary carbon will reliably appear far downfield, typically between 188.0 – 195.0 ppm .
References
-
PubChem Database : O,O'-Dimethyl monothiocarbonate | C3H6O2S | CID 136867. National Center for Biotechnology Information.[Link][3]
-
ACS Publications : Toward an Intimate Understanding of the Structural Properties and Conformational Preference of Oxoesters and Thioesters: Gas and Crystal Structure and Conformational Analysis of Dimethyl Monothiocarbonate, CH3OC(O)SCH3. Journal of Organic Chemistry.[Link][2]
-
Cheméo : (CH3O)2CS - Physical and Chemical Properties. Cheméo Database. [Link][4]
-
Chemical Reviews : Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. American Chemical Society.[Link][1]
Sources
Technical Notes & Optimization
Technical Support Center: Optimizing Reaction Temperature for O,O'-Dimethyl Monothiocarbonate Synthesis
Technical Support Center: Optimizing Reaction Temperature for O,O'-Dimethyl Monothiocarbonate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing volatile sulfur-containing intermediates. One of the most notoriously finicky reagents is O,O'-dimethyl monothiocarbonate (CAS 1115-13-5)[1].
This guide is engineered to provide you with a self-validating system for optimizing the reaction temperature during its synthesis. We will move beyond merely listing steps; we will dissect the thermodynamic causality behind each protocol choice to ensure your workflows are robust, reproducible, and safe.
Section 1: The Causality of Thermal Control
O,O'-dimethyl monothiocarbonate (molecular formula C3H6O2S)[2] is typically synthesized via the nucleophilic acyl substitution of thiophosgene (CSCl2) with anhydrous methanol in the presence of a mild base (e.g., pyridine).
Why is temperature the absolute dictator of success in this reaction?
-
Bimodal Kinetics: The reaction occurs in two distinct stages. The first equivalent of methanol attacks thiophosgene to form a methyl chlorothioformate intermediate. This step is violently exothermic. The second substitution (forming the final O,O'-dimethyl monothiocarbonate) is kinetically slower and requires a higher activation energy.
-
Volatility and Degradation: The target product is highly volatile, with an experimentally observed boiling point of approximately 72.4 °C at 760 mmHg[3]. If the initial exotherm is not suppressed, the reaction temperature will rapidly exceed this boiling point, causing product loss, thiophosgene volatilization (a severe safety hazard), and thermal degradation into trimethyl orthoformate derivatives.
Section 2: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: if the internal temperature deviates from the prescribed windows, the thermodynamic feedback (e.g., rapid temperature spikes) will immediately alert you to halt the process.
Materials Required:
-
Anhydrous Methanol (CH3OH): 2.2 equivalents
-
Thiophosgene (CSCl2): 1.0 equivalent (Must be handled in a certified fume hood)
-
Pyridine: 2.2 equivalents
-
Anhydrous Dichloromethane (DCM): Solvent
-
Calibrated internal temperature probe: Critical for self-validation
Step-by-Step Methodology:
-
System Initialization: In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and an internal thermometer, dissolve the anhydrous methanol and pyridine in DCM.
-
Thermodynamic Suppression: Immerse the reaction vessel in a saturated ice-water bath. Allow the internal solvent temperature to equilibrate strictly between 0 °C and 2 °C.
-
Electrophile Introduction: Dissolve thiophosgene in a minimal volume of DCM. Begin dropwise addition via the dropping funnel.
-
Active Thermal Regulation (The Crucial Step): Monitor the internal thermometer continuously. The addition rate must be manually throttled so that the internal temperature never exceeds 5 °C.
-
Self-Validation Check: If the temperature hits 6 °C, stop the addition immediately. Wait for the ice bath to absorb the exotherm and return the internal temperature to 2 °C before resuming.
-
-
Intermediate Maturation: Once the addition is complete, maintain the reaction at 0 °C to 5 °C for 30 minutes. This ensures the complete consumption of the highly reactive thiophosgene.
-
Kinetic Activation: Remove the ice bath. Allow the mixture to naturally warm to room temperature (20 °C) over 90 minutes. This thermal gradient provides the necessary activation energy to drive the sluggish second substitution step to completion.
-
Quench and Isolation: Quench with ice-cold water to dissolve the precipitated pyridinium hydrochloride salts. Separate the organic layer, wash sequentially with 0.1 M HCl and brine, and dry over anhydrous Na2SO4.
-
Controlled Concentration: Concentrate under reduced pressure. Warning: Because the product boils at 72.4 °C[3], the rotary evaporator water bath must not exceed 25 °C, and vacuum pressure must be carefully modulated to prevent co-evaporation of the product.
Section 3: Temperature Optimization Matrix
To facilitate easy comparison, the following table summarizes the quantitative data and causality associated with different temperature regimes during the thiophosgene addition phase.
| Addition Temperature Range | Reaction Kinetics | Intermediate Accumulation | Expected Yield | Primary Causality & Risk Factor |
| < 0 °C | Sluggish | High (Methyl chlorothioformate) | < 50% | Insufficient thermal energy for the second substitution; toxic intermediate buildup. |
| 0 °C to 5 °C | Optimal | Low | 85 - 92% | Perfect balance of exotherm suppression and kinetic progression. |
| 10 °C to 15 °C | Fast | Negligible | 60 - 75% | Moderate volatilization of reactants; minor side reactions begin. |
| > 20 °C | Violent | None | < 30% | Exothermic runaway; product boils off (bp 72.4 °C)[3]; severe safety hazard. |
Section 4: Mechanistic Pathway & Workflow
Reaction pathway and temperature dependence for O,O'-dimethyl monothiocarbonate synthesis.
Section 5: Troubleshooting Guides and FAQs
Q1: My final yield is consistently below 50%, and GC-MS shows a large peak with a higher molecular weight. What went wrong? A1: This is a classic symptom of kinetic stalling. If the reaction temperature is kept too low for the entire duration (e.g., maintained at 0 °C instead of warming to 20 °C), the second equivalent of methanol struggles to displace the chloride from the methyl chlorothioformate intermediate. Ensure you execute Step 6 of the protocol (Kinetic Activation) to drive the reaction to completion.
Q2: During the concentration step on the rotary evaporator, I lose most of my product. How can I prevent this? A2: O,O'-Dimethyl monothiocarbonate is highly volatile. With an XLogP3 of 1.1[1] and a boiling point of 72.4 °C[3], it easily co-evaporates with standard solvents. When removing DCM, the water bath temperature must not exceed 25 °C, and the vacuum should be carefully modulated (do not drop below 300 mbar). For better recovery, consider using a higher-boiling solvent like diethyl ether and isolating the product via fractional distillation.
Q3: Why is the internal temperature spiking despite the ice bath? A3: The reaction between thiophosgene and methanol is violently exothermic. A temperature spike indicates that the rate of thiophosgene addition exceeds the thermodynamic cooling capacity of your bath. Immediately stop the addition. Ensure your stirring rate is high enough for optimal heat transfer. If the exotherm cannot be controlled, you may need to dilute the thiophosgene further in DCM before addition.
Q4: Can I substitute thiophosgene with carbon disulfide (CS2) to avoid toxicity? A4: While CS2 is significantly less toxic, reacting it with methanol and a methylating agent (like methyl iodide) typically yields the isomeric O,S-dimethyl dithiocarbonate or O,S-dimethyl thiocarbonate, rather than the desired O,O'-dimethyl monothiocarbonate. The thiophosgene route remains the most direct and reliable method for synthesizing the symmetrical O,O'-dialkyl structure[1].
References
- Source: nih.
- Title: (CH3O)
- Source: chemnet.
Sources
Technical Support Center: Troubleshooting Low Yield in O,O'-Dimethyl Monothiocarbonate Cross-Coupling Reactions
Technical Support Center: Troubleshooting Low Yield in O,O'-Dimethyl Monothiocarbonate Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with yield attrition in cross-coupling reactions utilizing O,O'-dimethyl monothiocarbonate. (Note on Nomenclature: While commonly referred to in bench vernacular as O,O'-dimethyl monothiocarbonate, the reactive species in these cross-couplings is structurally O,S-dimethyl thiocarbonate. This guide addresses the reactivity of this specific functional motif).
This reagent is a powerful linchpin for methoxycarbonylation, thioesterification, and Liebeskind-Srogl-type couplings. However, its dual electrophilic sites (C-S vs. C-O bonds) and propensity for decarbonylation make it notoriously sensitive to catalyst, ligand, and co-catalyst selection. This guide provides a self-validating troubleshooting framework to diagnose root causes and rescue your experimental yields.
Section 1: Mechanistic Diagnostics & The "Why" Behind Low Yields
Yield attrition in thiocarbonate cross-couplings typically stems from a failure to control the catalytic intermediates. Depending on your chosen catalytic system, the reaction will proceed down one of two primary pathways, each with its own failure modes:
-
Pathway A (Pd-Catalyzed Liebeskind-Srogl Type): The Pd(0) catalyst undergoes oxidative addition into the C-S bond. This pathway requires a Cu(I) co-catalyst to sequester the thiolate leaving group. Failure here usually manifests as stalled conversion (due to poor transmetalation) or competitive decarbonylation (yielding thioethers instead of esters).
-
Pathway B (Ni-Catalyzed Reductive Coupling): The Ni catalyst undergoes single-electron transfer or double oxidative addition into the C-O/C-S bond. Failure here usually manifests as aryl homocoupling due to mismatched reduction kinetics between the two electrophiles.
Section 2: Troubleshooting FAQs
Q1: My reaction with arylboronic acids yields massive amounts of decarbonylated side products instead of the desired cross-coupled ester. How do I prevent this? Causality: Decarbonylation occurs when the rate of CO extrusion from the Pd(II)-acyl intermediate outpaces the transmetalation step. Phosphine ligands play a crucial role in dictating the rate of decarbonylation in thioester derivatives ([1]). Solution: Switch to a ligand with a wider bite angle or specific electronic properties that accelerate the reductive elimination step before CO can extrude. For example, Tri(2-furyl)phosphine (TFP) has been identified as the optimal ligand to suppress decarbonylation and push the equilibrium toward the desired acyl-Pd species ([2]).
Q2: My Liebeskind-Srogl coupling is stalling at 20-30% conversion. What is the limiting factor? Causality: The C-S bond of the monothiocarbonate is robust. Without a thiophilic Lewis acid, the transmetalation from the boronic acid to the Pd(II) center is thermodynamically uphill. Solution: You must optimize your Copper(I) thiophene-2-carboxylate (CuTC) stoichiometry. CuTC acts as a thiolate scavenger, driving the reaction forward by forming an insoluble Cu-S byproduct. Ensure a minimum of 1.6 equivalents of CuTC relative to the thiocarbonate to achieve full conversion ([2]).
Q3: I am attempting a Ni-catalyzed reductive cross-electrophile coupling with an aryl triflate, but I am mostly seeing aryl homocoupling. How can I fix this? Causality: In Ni-catalyzed reductive couplings, mismatched reduction potentials between the aryl triflate and the thiocarbonate lead to preferential activation of one electrophile. The reaction requires chemoselective cleavage of the C-O bond over the C-S bond. Solution: Modulate the reductant and additives. Switch to Zn dust as the reductant, and ensure the addition of a Lewis acid like MgBr 2 to activate the C-O bond of the thiocarbonate via coordination. This promotes an ionic double oxidative addition pathway, drastically reducing homocoupling ([3]).
Section 3: Optimization Matrix
Use the following quantitative data summary to adjust your reaction parameters based on the specific failure mode you are observing.
| Variable | Suboptimal Choice | Optimized Choice | Mechanistic Rationale | Expected Yield Shift |
| Ligand (Pd) | PPh 3 | Tri(2-furyl)phosphine (TFP) | Accelerates reductive elimination, preventing CO extrusion. | +40-50% |
| Co-Catalyst | None / CuI | CuTC (1.6 equiv) | Highly thiophilic; irreversibly sequesters the thiolate leaving group. | +60% |
| Solvent | Toluene | 1,4-Dioxane | Balances solubility of boronic acids and stabilizes the Pd(0) resting state. | +20-30% |
| Reductant (Ni) | Mn dust | Zn dust + MgBr 2 | MgBr 2 acts as a Lewis acid to activate the C-O bond, tuning the reduction potential. | +45% |
Section 4: Validated Experimental Protocol
Standardized Protocol: Pd-Catalyzed Methoxycarbonylation via Monothiocarbonate Self-Validating System: This protocol includes an internal standard (CH 2 Br 2 ) for immediate NMR yield validation before isolation, ensuring trustworthiness of the workflow and preventing wasted purification efforts on failed reactions.
Step 1: Reagent Preparation (Glovebox/Schlenk Line) To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.10 mmol), O,S-dimethyl thiocarbonate (0.12 mmol), Pd 2 (dba) 3 (5 mol%, 0.005 mmol), Tri(2-furyl)phosphine (TFP) (20 mol%, 0.02 mmol), and CuTC (0.16 mmol).
Step 2: Solvent Addition & Degassing Evacuate the tube and backfill with dry N 2 (repeat 3 times). Add anhydrous 1,4-dioxane (1.0 mL) via syringe. Causality Note: The choice of 1,4-dioxane is critical to maintain the solubility of the CuTC complex while preventing premature catalyst precipitation.
Step 3: Reaction Execution Seal the tube and stir the mixture at 60 °C in a pre-heated oil bath for 16 hours. Causality Note: Do not exceed 60 °C; elevated temperatures exponentially increase the rate of decarbonylation, leading to thioether side-products.
Step 4: Quench & Validation Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the insoluble Cu-thiolate salts. Add exactly 1.0 equivalent of CH 2 Br 2 as an internal standard. Take a crude 1 H NMR aliquot to validate the yield against the target ester methoxy peak (~3.8-3.9 ppm).
Step 5: Isolation Once the yield is validated (>80%), concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cross-coupled product.
Section 5: Pathway Visualization
Figure 1: Catalytic cycle for the Pd-catalyzed, Cu-promoted cross-coupling of monothiocarbonates.
Section 6: References
1. - The Journal of Organic Chemistry 2. - Organic Letters 3. - ACS Catalysis
Sources
chromatography purification techniques for crude O,O'-dimethyl monothiocarbonate
chromatography purification techniques for crude O,O'-dimethyl monothiocarbonate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of O,O'-dimethyl monothiocarbonate (dimethoxymethanethione, (CH3O)2C=S ).
This compound is a highly valuable, moderately volatile electrophile used in the synthesis of heterocycles and pharmaceutical intermediates. However, its unique physicochemical properties—namely its volatility, sensitivity to acidic environments, and structural similarity to its oxygenated analogs—present distinct chromatographic challenges [1].
Below, you will find expert troubleshooting FAQs, quantitative reference data, and a self-validating purification protocol to ensure high-yield, high-purity recovery.
Part 1: Expert Troubleshooting & FAQs
Q1: My product consistently co-elutes with dimethyl carbonate (DMC). How do I resolve this? A: This is a classic polarity issue. DMC ( (CH3O)2C=O ) and O,O'-dimethyl monothiocarbonate have similar molecular weights and dipole moments, but the C=S bond is more polarizable and slightly less polar than the C=O bond.
-
The Fix: Shift to a highly non-polar, low-strength solvent system. We recommend starting with 100% pentane or a maximum of 99:1 pentane/diethyl ether. Avoid ethyl acetate entirely; its hydrogen-bond accepting capability causes severe band broadening for these small molecules, destroying the subtle resolution between the oxo- and thio- analogs.
Q2: I am experiencing massive yield losses during solvent evaporation. How can I improve recovery? A: O,O'-dimethyl monothiocarbonate is a low-molecular-weight liquid (106.14 g/mol ) with considerable vapor pressure [3]. Standard rotary evaporation protocols (e.g., 40°C water bath, <50 mbar vacuum) will cause the product to co-distill with the solvent.
-
The Fix: Switch your chromatography eluent to low-boiling solvents (pentane/ether rather than hexanes/ethyl acetate). During concentration, keep the water bath strictly below 15°C and never let the vacuum drop below 250 mbar.
Q3: My NMR shows that the product is degrading into dimethyl carbonate directly on the silica column. What is the mechanism, and how do I prevent it? A: Standard silica gel is mildly acidic. The C=S double bond is a soft, electron-rich center. The acidic silanol ( Si-OH ) groups on the silica hydrogen-bond to the sulfur atom, activating the thiocarbonyl carbon toward nucleophilic attack by ambient moisture in the mobile phase. This results in the expulsion of H2S and the formation of DMC.
-
The Fix: Deactivate your silica gel prior to loading. Pre-flush the column with your mobile phase containing 1% v/v triethylamine (TEA). The TEA irreversibly caps the highly acidic silanol sites, protecting the thiocarbonyl group from hydrolysis.
Q4: I cannot visualize the product on TLC using a standard 254 nm UV lamp. Why? A: While the C=S bond is a chromophore, its primary n→π∗ transition absorbs strongly around 230–245 nm [3]. At exactly 254 nm, the molar absorptivity drops significantly, making it appear faint compared to aromatic impurities.
-
The Fix: Do not rely solely on UV. Use a basic Potassium Permanganate ( KMnO4 ) dip. The thiocarbonate sulfur is readily oxidized, instantly reducing the permanganate ion to yield a bright yellow/white spot against a purple background.
Part 2: Quantitative Data Summary
Use the following table to predict elution order and optimize your TLC tracking. Data is benchmarked using deactivated normal-phase silica gel.
| Compound | Structure / Formula | Approx. Rf (100% Pentane) | UV Absorbance ( λmax ) | KMnO4 Stain Reactivity |
| O,O'-Dimethyl monothiocarbonate | (CH3O)2C=S | 0.45 | ~240 nm (Strong) | Immediate (Bright Yellow) |
| Dimethyl carbonate (DMC) | (CH3O)2C=O | 0.30 | <210 nm (Weak) | None (Remains Purple) |
| Methanol (Starting Material) | CH3OH | 0.05 | None | Slow (Brown over time) |
| Thiophosgene (Precursor) | CSCl2 | 0.85 | ~255 nm | Immediate |
Part 3: Step-by-Step Methodology
Protocol: Rapid Flash Chromatography of O,O'-Dimethyl Monothiocarbonate Objective: Isolate the target thiocarbonate while preventing silica-catalyzed hydrolysis and evaporative losses using the principles of rapid moderate-resolution chromatography [2].
-
Step 1: Stationary Phase Deactivation Slurry-pack a glass column with 40–63 µm silica gel using 100% pentane containing 1% v/v triethylamine (TEA). Flush with 2 column volumes of the same solvent to ensure complete neutralization of acidic silanol sites.
-
Step 2: Sample Loading Dissolve the crude reaction mixture in the absolute minimum volume of pure pentane. Apply the solution evenly to the flat silica bed. Crucial: Do not use dichloromethane (DCM) for loading, as DCM acts as a strong modifier and will cause immediate band tailing for this non-polar target.
-
Step 3: Rapid Elution Elute using an isocratic system of 99:1 Pentane/Diethyl Ether. Apply positive nitrogen pressure to achieve a rapid flow rate of ~2 inches/minute. Causality: Rapid elution minimizes the residence time of the thiocarbonate on the silica, further suppressing any residual degradation pathways [2].
-
Step 4: Fraction Collection and Validation Collect small fractions (e.g., 10 mL for a 30 mm column). Spot fractions on a TLC plate and visualize using a basic KMnO4 dip to confirm the presence of the thiocarbonyl species.
-
Step 5: Self-Validating Low-Temperature Concentration Pool the product-containing fractions. Evaporate the solvent using a rotary evaporator with the water bath set to 15°C and vacuum no lower than 250 mbar.
-
Self-Validation Check: To ensure the product is not being lost to the vacuum pump, trap the evaporated solvent in a dry-ice cooled receiving flask. Analyze the trapped solvent via GC-MS or NMR; if the product is present in the trap, your vacuum is too strong.
-
Part 4: Purification Workflow Visualization
Fig 1: Decision tree for the chromatographic purification of O,O'-dimethyl monothiocarbonate.
References
-
Erben, M. F., Boese, R., Della Védova, C. O., Oberhammer, H., & Willner, H. (2005). Toward an Intimate Understanding of the Structural Properties and Conformational Preference of Oxoesters and Thioesters: Gas and Crystal Structure and Conformational Analysis of Dimethyl Monothiocarbonate, CH3OC(O)SCH3. The Journal of Organic Chemistry, 71(2), 616–622.[Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136867, O,O'-Dimethyl monothiocarbonate. PubChem.[Link]
Technical Support Center: O,O'-Dimethyl Monothiocarbonate in Catalysis
Technical Support Center: O,O'-Dimethyl Monothiocarbonate in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing O,O'-dimethyl monothiocarbonate and related compounds. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your catalytic reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is O,O'-dimethyl monothiocarbonate?
A1: O,O'-dimethyl monothiocarbonate is an organic compound with the chemical formula C₃H₆O₂S.[1] It belongs to the family of monothiocarbonates, which are characterized by a central carbonyl group bonded to two oxygen atoms and a sulfur atom. Its structure can be represented by the SMILES string COC(=S)OC.[1] It serves as a versatile building block in various organic syntheses.[2]
Q2: How does O,O'-dimethyl monothiocarbonate or related structures improve catalyst turnover rates?
A2: The term "improving catalyst turnover rates" requires careful context. Monothiocarbonates are not universal additives that boost any catalytic cycle. Instead, they are key reactants or precursors in specific catalytic systems where their unique reactivity enables efficient pathways. For instance, in certain organocatalyzed polymerizations, they are formed in situ from the reaction of dithiols with cyclic carbonates, leading to the efficient and selective formation of poly(monothiocarbonate)s under mild conditions.[3] In other cases, such as photocatalysis, specifically designed monothiocarbonate oxime esters act as radical precursors, which, upon activation by a photocatalyst, generate reactive iminyl and thiyl radicals that drive the catalytic cycle forward.[4] The efficiency of these systems is a measure of the catalyst's ability to repeatedly facilitate this transformation, which is quantified as the Turnover Frequency (TOF).[5][6]
Q3: What are the primary applications of monothiocarbonates in catalysis?
A3: Current research highlights their utility in two main areas:
-
Polymer Synthesis: Organocatalyzed ring-opening polymerization (ROP) of cyclic monothiocarbonates and polyadditions involving dithiols and cyclic carbonates are prominent examples.[3][7] These methods are valued for creating functional polymers under mild, often catalyst-free or organocatalyzed, conditions.[3]
-
Photocatalysis: Bifunctional monothiocarbonate oxime esters are used to achieve difunctionalization of alkenes.[4] Under visible light irradiation, a photosensitizer catalyzes the generation of radicals from the monothiocarbonate precursor, enabling complex molecular constructions with high atom economy.[4]
Q4: What are the critical safety and handling precautions for related reagents like dimethyl carbonate?
A4: While O,O'-dimethyl monothiocarbonate-specific data is limited, we can use dimethyl carbonate (DMC), a related and widely used compound, as a proxy for establishing safe handling protocols. DMC is a highly flammable liquid and vapor.[8][9]
-
Handling: Work in a well-ventilated area, preferably a fume hood, to prevent the formation of aerosols.[8] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10]
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8][9] Keep it separate from oxidizing and reducing agents.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Improvement in Turnover Rate / Low Product Yield
This is the most common issue, often stemming from a misunderstanding of the reagent's role or suboptimal reaction conditions.
-
Possible Cause 1: Incompatible Catalytic System
-
Explanation: Monothiocarbonates are not general-purpose catalyst "boosters." They are integral parts of specific reaction mechanisms. Attempting to add O,O'-dimethyl monothiocarbonate to an unrelated catalytic cycle (e.g., a standard hydrogenation or cross-coupling reaction) will likely have no effect or could even inhibit the reaction.
-
Solution: Ensure your reaction is designed around the known reactivity of monothiocarbonates, such as radical generation in photocatalysis or as a monomer in polymerization.[4][7]
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: Catalytic cycles are highly sensitive to the reaction environment. The wrong solvent can fail to dissolve reactants or inhibit catalyst activity. Temperature affects reaction rates and can lead to decomposition if too high.
-
Solution:
-
Solvent Selection: In photocatalytic iminothiolation, for example, solvents like dichloromethane (DCM) have shown superior results, while others like acetonitrile (MeCN) or tetrahydrofuran (THF) can be less effective.[4] For polymerizations, N,N-dimethylformamide (DMF) is often used.[3]
-
Temperature Control: In the ring-opening polymerization of some monothiocarbonates, higher temperatures (e.g., 130 °C) may be necessary to achieve high conversion and prevent polymer precipitation during the reaction.[7] Conversely, some reactions are designed to run efficiently at room temperature.[3] Consult literature for the optimal temperature range for your specific system.
-
Atmosphere: Many catalytic reactions, especially those involving organometallics or radical intermediates, are sensitive to oxygen and moisture. Ensure your reaction vessel is properly dried and purged with an inert gas like argon.[4]
-
-
-
Possible Cause 3: Incorrect Reagent Stoichiometry
-
Explanation: The ratio of the monothiocarbonate precursor to the substrate, as well as the catalyst loading, is critical. An excess of the precursor might lead to side reactions, while too little will limit the yield. Incorrect catalyst loading can result in slow or incomplete reactions.
-
Solution: Start with the stoichiometry reported in established protocols. For the photocatalytic iminothiolation of alkenes, a 2:1 ratio of the monothiocarbonate oxime ester to the alkene with 10 mol % of the photocatalyst is a validated starting point.[4]
-
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting low yield or turnover.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Problem 2: Formation of Undesired Byproducts
-
Possible Cause 1: Competing Reaction Pathways
-
Explanation: The reactive intermediates generated in your catalytic cycle may participate in undesired secondary reactions. In polymer synthesis, for instance, "backbiting" reactions can compete with chain growth, leading to the formation of stable cyclic thiocarbonates instead of the desired linear polymer.[3] In methylation reactions using related carbonates, over-methylation can occur, producing di-substituted products instead of the desired mono-substituted one.[11][12]
-
Solution: Fine-tuning reaction conditions can favor one pathway over another. Lowering the reaction temperature or reducing the reaction time can sometimes minimize side reactions. In some polymerization systems, the choice of amine co-monomer has been shown to selectively produce the desired monothiocarbonate linkages without promoting rearrangement.[3]
-
-
Possible Cause 2: Catalyst Deactivation or Uncoupling
-
Explanation: The catalyst may lose its activity over the course of the reaction.[13][14] In some complex catalytic cycles, such as those in P450 enzymes, "uncoupled turnover" can occur where the catalyst consumes reactants (electrons and O₂) but fails to produce the desired product, instead generating species like H₂O₂.[15] While mechanistically different, the concept of a catalyst engaging in non-productive cycles is a useful analogy.
-
Solution: Ensure the catalyst is handled and stored correctly. If deactivation is suspected, consider adding the catalyst in portions throughout the reaction or using a higher initial loading. Investigating the stability of your specific catalyst under the reaction conditions is crucial for long-running experiments.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions from published literature to serve as a starting point for your experimental design.
| Reaction Type | Catalyst / Conditions | Monothiocarbonate Source | Solvent | Temp. (°C) | Key Outcome | Reference |
| Poly(monothiocarbonate) Synthesis | DBU (organocatalyst) | bis(α-alkylidene cyclic carbonate) + Dithiol | DMF | RT | Formation of functional polymers | [3] |
| Ring-Opening Polymerization | DBU (organocatalyst) | Cyclic Monothiocarbonate (MTC) | Bulk | 130 | High conversion (95%) to poly(monothiocarbonate) | [7] |
| Photocatalytic Iminothiolation | Thioxanthone (10 mol %) | Monothiocarbonate Oxime Ester | DCM | RT | Synthesis of 1,2-Iminosulfides | [4] |
| Catalyst-Free Terpolymerization | Primary Diamine (catalytic role) | Dicyclic Carbonate + Dithiol + Diamine | DMF | 25 | Selective formation of monothiocarbonate linkages | [3] |
Experimental Protocols
Protocol: Photocatalytic Synthesis of 1,2-Iminosulfides
This protocol is adapted from a published procedure for the difunctionalization of alkenes.[4] It serves as a representative workflow for reactions utilizing a monothiocarbonate-derived precursor.
Materials:
-
Thioxanthone (photocatalyst)
-
Bifunctional monothiocarbonate oxime ester reagent
-
Alkene (liquid or solid)
-
Dry Dichloromethane (DCM)
-
Argon (or other inert gas)
-
Oven-dried 10 mL Schlenk tube with magnetic stir bar
-
Photoreactor with 405 nm LEDs
Workflow Diagram:
Caption: Experimental Workflow for Photocatalytic Iminothiolation.
Step-by-Step Procedure:
-
To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add the solid reagents: thioxanthone (4.2 mg, 0.02 mmol, 10 mol %) and the bifunctional monothiocarbonate oxime ester (0.4 mmol, 2.0 equiv).[4]
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Using a syringe, add dry dichloromethane (4 mL, to achieve a 0.05 M concentration with respect to the alkene).[4]
-
Finally, add the liquid alkene (0.2 mmol, 1.0 equiv) via syringe. If your alkene is a solid, add it in step 1 with the other solids.[4]
-
Place the sealed tube in the photoreactor. Ensure the reaction is stirred and irradiated with 405 nm LEDs for 24 hours at room temperature.[4]
-
Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting crude product can then be purified using standard laboratory techniques, such as column chromatography, to yield the desired 1,2-iminosulfide product.[4]
References
-
Tardy, A., et al. (2020). Facile construction of functional poly(monothiocarbonate) copolymers under mild operating conditions. Polymer Chemistry. Available at: [Link]
- Crabtree, R. H. (n.d.). Organometallic Catalysis. Course Material.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136867, O,O'-Dimethyl monothiocarbonate. Available at: [Link]
-
Roy, D., et al. (2024). Photocatalytic Iminothiolation of Alkenes via Monothiocarbonate Oxime Esters. ACS Catalysis. Available at: [Link]
-
Wang, Z., et al. (2023). Organocatalytic Ring-Opening (Co)polymerization of Six-Membered Monothiocarbonates for the Synthesis of Recyclable Poly(monothiocarbonate)s. Macromolecules. Available at: [Link]
-
Luque, R., et al. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry. Available at: [Link]
-
Möller Chemie (2023). Safety data sheet: dimethyl carbonate. Available at: [Link]
-
Yao, S., et al. (2021). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. Catalysts. Available at: [Link]
-
Yao, S., et al. (2021). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI. Available at: [Link]
-
Davydov, R., et al. (2013). Efficient Catalytic Turnover of Cytochrome P450cam is Supported by a T252N Mutation. PMC. Available at: [Link]
-
Boudart, M. (1995). Turnover Rates in Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
- Schal, W., et al. (2019). Method for the preparation of a monothiocarbonate compound. Google Patents.
-
Luque, R., et al. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry, 30, 1228-1234. Available at: [Link]
-
AAKEM (n.d.). Phosphoramidothioic acid, O,O-dimethyl ester SDS. Available at: [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Dimethyl carbonate. Available at: [Link]
-
Dumesic, J. A. (2021). Perspective: Lies, Damn Lies, and Turnover Rates. PNNL. Available at: [Link]
-
Shilov, I.N., et al. (2020). Turnover Rate of Metal-Catalyzed Hydroconversion of 2,5-Dimethylfuran: Gas-Phase Versus Liquid-Phase. MDPI. Available at: [Link]
Sources
- 1. O,O'-Dimethyl monothiocarbonate | C3H6O2S | CID 136867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019034468A1 - Method for the preparation of a monothiocarbonate compound - Google Patents [patents.google.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. pubs.acs.org [pubs.acs.org]
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- 15. Efficient Catalytic Turnover of Cytochrome P450cam is Supported by a T252N Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Guide to the Reactivity of O,O'-Dimethyl Monothiocarbonate and Dimethyl Carbonate for Researchers
A Comparative Guide to the Reactivity of O,O'-Dimethyl Monothiocarbonate and Dimethyl Carbonate for Researchers
A deep dive into the comparative reactivity of O,O'-dimethyl monothiocarbonate and dimethyl carbonate, offering researchers and drug development professionals a guide to selecting the appropriate reagent. This document synthesizes theoretical principles and experimental data to illuminate the nuanced differences in their chemical behavior.
In the realm of organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. Both O,O'-dimethyl monothiocarbonate and dimethyl carbonate (DMC) serve as valuable C1 building blocks, yet their reactivity profiles differ significantly due to the substitution of an oxygen atom for a sulfur atom. This guide provides a comprehensive comparison of their reactivity, supported by theoretical underpinnings and experimental findings, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | O,O'-Dimethyl Monothiocarbonate | Dimethyl Carbonate (DMC) |
| Molar Mass | 106.15 g/mol [1] | 90.08 g/mol [2] |
| Boiling Point | 72.4 °C at 760 mmHg[3] | 90.3 °C[2] |
| Key Reactive Site | Thiocarbonyl Carbon (C=S) | Carbonyl Carbon (C=O), Methyl Carbon |
| Primary Reactivity | Higher electrophilicity at the thiocarbonyl carbon, prone to nucleophilic attack. | Ambident electrophile: acts as a methoxycarbonylating agent at lower temperatures (e.g., 90°C) and a methylating agent at higher temperatures (>160°C).[4][5][6] |
| "Green" Chemistry Profile | Less established. | Widely regarded as a green reagent due to low toxicity and biodegradable nature.[4][6] |
The Thiocarbonyl vs. Carbonyl Divide: A Fundamental Look at Electrophilicity
The primary driver of the differing reactivity between O,O'-dimethyl monothiocarbonate and dimethyl carbonate lies in the electronic nature of the thiocarbonyl (C=S) versus the carbonyl (C=O) group.
The replacement of a carbonyl oxygen with a sulfur atom renders the central carbon of O,O'-dimethyl monothiocarbonate significantly more electrophilic. This heightened reactivity stems from several key factors:
-
Poorer Orbital Overlap: The 2p orbital of carbon and the 3p orbital of sulfur exhibit less effective overlap compared to the 2p-2p overlap in a carbonyl group. This results in a weaker π-bond in the thiocarbonyl group, making it more susceptible to nucleophilic attack.
-
Lower LUMO Energy: The weaker π-bond in the C=S group corresponds to a lower-energy Lowest Unoccupied Molecular Orbital (LUMO). This lower-energy LUMO is more accessible for incoming nucleophiles to interact with, thus facilitating a faster reaction.
-
Greater Polarizability: While the carbon-sulfur bond is less polar than the carbon-oxygen bond based on electronegativity, the larger and more diffuse electron cloud of sulfur makes the C=S bond more polarizable. This allows for easier distortion of the electron cloud upon the approach of a nucleophile, further enhancing the electrophilicity of the thiocarbonyl carbon.
This fundamental difference in electronic structure dictates the preferred reaction pathways and conditions for each reagent.
Caption: Comparative reactivity overview of DMC and O,O'-dimethyl monothiocarbonate.
Experimental Insights into Comparative Reactivity
While direct, side-by-side kinetic studies of O,O'-dimethyl monothiocarbonate and dimethyl carbonate in a broad range of reactions are not extensively documented in the literature, valuable insights can be gleaned from related investigations.
A study on the reaction of electrophilic organic carbonates and thiocarbonates with hydrosulfide (HS⁻) provides compelling evidence for the enhanced reactivity of the thiocarbonyl analogue. In this research, it was observed that thiocarbonates react faster with hydrosulfide than their corresponding carbonate counterparts.[7] Furthermore, the thiocarbonates exhibited greater stability in water, which was attributed to the differences in the electrophilic character of the carbonyl versus the thiocarbonyl carbon. This suggests that for reactions involving nucleophilic attack at the central carbon, O,O'-dimethyl monothiocarbonate is likely to be the more reactive species.
Dimethyl Carbonate: The Versatile "Green" Reagent
Dimethyl carbonate has garnered significant attention as an environmentally benign reagent.[4][6] Its low toxicity and biodegradability make it an attractive alternative to hazardous methylating agents like methyl halides and dimethyl sulfate, and to the highly toxic phosgene for carbonylation reactions.[4][6]
The reactivity of DMC is notably temperature-dependent:
-
Methoxycarbonylation (≤ 90°C): At or below its boiling point, DMC primarily acts as a methoxycarbonylating agent. Nucleophiles attack the electrophilic carbonyl carbon.
-
Methylation (> 160°C): At elevated temperatures, DMC serves as an effective methylating agent. The reaction proceeds via nucleophilic attack on the methyl group.[6] This process often requires the use of a catalyst, such as a base or a zeolite, and may necessitate sealed-vessel conditions to reach the required temperatures.[8]
Experimental Protocol: O-Methylation of Phenols with DMC
This protocol outlines a general procedure for the O-methylation of phenols using dimethyl carbonate, a common application demonstrating its utility as a methylating agent.
Materials:
-
Phenol derivative
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., DMF, if necessary)
-
Reaction vessel (e.g., sealed tube or autoclave)
Procedure:
-
To a suitable reaction vessel, add the phenol derivative (1 equivalent).
-
Add the base, potassium carbonate or cesium carbonate (1.2 - 2 equivalents).
-
Add dimethyl carbonate, which can also serve as the solvent. A significant excess is often used.
-
Seal the vessel and heat the reaction mixture to a temperature between 120°C and 180°C.[9][10] The optimal temperature will depend on the reactivity of the specific phenol.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired aryl methyl ether.
Caption: Workflow for the O-methylation of phenols using DMC.
O,O'-Dimethyl Monothiocarbonate: A More Reactive, Yet Less Explored, Reagent
The available literature suggests that O,O'-dimethyl monothiocarbonate is a more potent electrophile at the central carbon compared to DMC. This heightened reactivity makes it a potentially valuable reagent for introducing the methoxythiocarbonyl group or for other transformations where a strong electrophilic C1 source is required. However, detailed experimental protocols for its use in common organic transformations are less prevalent than for DMC.
The synthesis of monothiocarbonates can be achieved through various methods, including the reaction of a mercaptoalcohol with a dialkylcarbonate in the presence of a catalyst.
Conceptual Protocol: Reaction of a Nucleophile with O,O'-Dimethyl Monothiocarbonate
Based on the established higher electrophilicity of the thiocarbonyl carbon, a general protocol for its reaction with a nucleophile can be proposed. This protocol is conceptual due to the limited specific examples in the literature for simple nucleophilic additions.
Materials:
-
Nucleophile (e.g., amine, thiol, or carbanion)
-
O,O'-Dimethyl monothiocarbonate
-
Anhydrous, non-protic solvent (e.g., THF, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0°C or -78°C) to control the potentially exothermic reaction.
-
Slowly add O,O'-dimethyl monothiocarbonate (1-1.2 equivalents) to the stirred solution of the nucleophile.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate analytical method.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the product by standard techniques such as column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between O,O'-dimethyl monothiocarbonate and dimethyl carbonate hinges on the specific synthetic objective and the desired reactivity profile.
Dimethyl Carbonate (DMC) is the reagent of choice for:
-
"Green" methylation reactions , particularly for O- and N-methylation of phenols and anilines at elevated temperatures.
-
Methoxycarbonylation reactions under milder conditions.
-
Applications where a less aggressive and more selective reagent is required.
O,O'-Dimethyl Monothiocarbonate should be considered for:
-
Reactions requiring a highly electrophilic C1 source for attack at the central carbon.
-
Syntheses where the introduction of a thiocarbonyl moiety is the goal.
-
Transformations where the milder reactivity of DMC is insufficient.
While the "green" credentials of DMC are well-established, the environmental profile of O,O'-dimethyl monothiocarbonate is less characterized. As with all chemical research, appropriate safety precautions and waste disposal procedures should be followed.
This guide provides a framework for understanding the fundamental differences in reactivity between these two important reagents. Further experimental investigation into the synthetic applications of O,O'-dimethyl monothiocarbonate will undoubtedly continue to refine our understanding and expand its utility in the synthetic chemist's toolbox.
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Selva, M., Tundo, P., & Perosa, A. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115-121. [Link]
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Castro, E. A. (2004). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 104(12), 5307-5332. [Link]
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Selva, M., Tundo, P., & Bomben, A. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (8), 1041-1045. [Link]
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Hu, B., et al. (2023). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. Catalysts, 13(1), 133. [Link]
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Tundo, P., & Selva, M. (1995). The chemistry of dimethyl carbonate. Chemical Reviews, 95(1), 1-20. [Link]
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Selva, M., et al. (1999). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 64(8), 2828-2832. [Link]
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Tundo, P., Selva, M., & Bomben, A. (1997). GENERAL RESEARCH A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 36(5), 1475-1479. [Link]
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Wang, M., et al. (2021). Alkylsulfenyl thiocarbonates: precursors to hydropersulfides potently attenuate oxidative stress. Chemical Science, 12(21), 7344-7350. [Link]
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A Comparative Guide to Electrolyte Additives: Benchmarking O,O'-Dimethyl Monothiocarbonate Against Industry Standards
A Comparative Guide to Electrolyte Additives: Benchmarking O,O'-Dimethyl Monothiocarbonate Against Industry Standards
In the pursuit of higher energy density, longer cycle life, and enhanced safety of lithium-ion batteries, the role of electrolyte additives is paramount. These compounds, typically added in small quantities (1-5 wt%), are instrumental in forming a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI). A robust interphase is critical for preventing detrimental side reactions between the electrolyte and the electrodes, thereby ensuring the longevity and performance of the battery.
This guide provides an in-depth comparison of a novel electrolyte additive, O,O'-dimethyl monothiocarbonate (DMMTC), with two of the most well-established and widely used additives in the industry: vinylene carbonate (VC) and fluoroethylene carbonate (FEC). While VC and FEC have a proven track record, the exploration of new additives like DMMTC, a sulfur-containing compound, is driven by the continuous need for performance improvements, especially with next-generation high-capacity anodes like silicon.
This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are seeking to understand the landscape of electrolyte additives and the potential of emerging chemistries.
The Established Champions: Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC)
Vinylene carbonate and fluoroethylene carbonate are the workhorses of the electrolyte additive world, each offering a unique set of advantages and mechanisms for stabilizing the electrode-electrolyte interface.
Vinylene Carbonate (VC): The Polymerization Virtuoso
VC is renowned for its ability to form a stable, polymeric SEI layer on graphite and silicon-based anodes.[1][2] This is attributed to its preferential reduction at a higher potential than the bulk electrolyte solvents (around 1.2 V vs. Li/Li+).[3] The reduction of VC leads to the formation of a poly(vinylene carbonate) film, which is an effective barrier against solvent co-intercalation and subsequent graphite exfoliation.
Mechanism of Action:
Upon reduction, the vinyl group of VC polymerizes, creating a robust and flexible SEI layer. This polymeric nature is particularly beneficial for accommodating the large volume changes associated with silicon anodes during lithiation and delithiation.[4] Furthermore, the addition of VC has been shown to suppress the reduction of cobalt ions at the cathode surface, mitigating capacity degradation.[2]
Performance Highlights:
-
Enhanced Cycling Stability: The stable SEI formed by VC significantly improves the long-term cycling performance of lithium-ion batteries.[1]
-
Improved Capacity Retention: By preventing parasitic reactions, VC helps in maintaining the reversible capacity of the battery over numerous cycles.[2]
-
Reduced Gas Generation: The formation of a passivating SEI layer minimizes the continuous decomposition of the electrolyte, leading to less gas evolution.[3]
However, at higher concentrations (>2%), VC can lead to an increase in interfacial resistance, which can negatively impact the rate capability of the cell.[5][6]
Fluoroethylene Carbonate (FEC): The Fluorine Powerhouse
FEC is another critical additive, particularly effective in stabilizing lithium metal and silicon anodes. Its efficacy stems from the formation of a lithium fluoride (LiF)-rich SEI.[7][8] LiF is known for its high ionic conductivity and mechanical strength, contributing to a stable and ionically conductive interphase.[7]
Mechanism of Action:
FEC is reduced at a higher potential than conventional carbonate solvents, leading to the formation of a heterogeneous SEI layer composed of LiF, lithium carbonate (Li2CO3), and polymeric species.[9][10] The presence of LiF is believed to be a key factor in suppressing lithium dendrite growth and passivating the highly reactive surface of lithium metal and silicon anodes.[7][11]
Performance Highlights:
-
Superior Anode Stabilization: FEC is highly effective at stabilizing high-capacity anodes like silicon and lithium metal.[7]
-
Enhanced Low-Temperature Performance: The addition of FEC can significantly improve the rate capability and capacity retention of lithium-ion batteries at low temperatures.[12]
-
Improved Safety: By forming a stable SEI, FEC contributes to the overall safety and reliability of the battery.[12]
A drawback of FEC is its continuous consumption during cycling, which can limit the long-term stability of the battery.[7] Furthermore, the decomposition of FEC can lead to the formation of HF, which can be detrimental to the cathode.[9]
The Challenger: O,O'-Dimethyl Monothiocarbonate (DMMTC)
O,O'-dimethyl monothiocarbonate (DMMTC) represents a departure from the conventional oxygen-based carbonate additives. As a sulfur-containing analogue, it offers the potential for a different SEI chemistry, which could unlock further performance gains.
Synthesis of DMMTC
The synthesis of monothiocarbonates can be achieved through various methods, including the reaction of an epoxide with carbonyl sulfide or the reaction of mercaptoethanol with a carbonate diester in the presence of a catalyst.[13] A common laboratory-scale synthesis of DMMTC involves the reaction of thiophosgene with methanol. For industrial-scale production, a more environmentally friendly and cost-effective route would be desirable, potentially involving the reaction of dimethyl carbonate with a sulfurizing agent.
Proposed Mechanism of Action and Potential Advantages
The presence of the thiocarbonyl group (C=S) in DMMTC is expected to lead to a significantly different reduction pathway compared to its oxygen-containing counterparts. Sulfur-containing additives are known to form SEI layers rich in lithium sulfide (Li2S) and lithium alkyl thionates.[14]
Hypothesized SEI Formation with DMMTC:
It is postulated that the reduction of DMMTC on the anode surface will lead to the formation of an SEI layer containing species such as Li2S, lithium methoxide (LiOCH3), and potentially polymeric thiocarbonates. The presence of Li2S in the SEI could offer several advantages:
-
Higher Ionic Conductivity: Li2S has a higher ionic conductivity than Li2CO3, which could lead to lower interfacial impedance and improved rate capability.
-
Mechanical Robustness: A sulfide-rich SEI may exhibit different mechanical properties, potentially offering better flexibility and adhesion to the electrode surface.
The electrochemical reduction of DMMTC is expected to occur at a higher potential than the standard electrolyte, a key characteristic of effective SEI-forming additives.[15]
Comparative Performance Analysis: A Forward-Looking Perspective
While direct experimental data benchmarking DMMTC against VC and FEC is not yet widely available in the public domain, we can project a comparative analysis based on the known properties of sulfur-containing additives and the established performance of VC and FEC.
Table 1: Projected Performance Comparison of Electrolyte Additives
| Feature | Vinylene Carbonate (VC) | Fluoroethylene Carbonate (FEC) | O,O'-Dimethyl Monothiocarbonate (DMMTC) (Projected) |
| Primary SEI Component | Poly(vinylene carbonate) | Lithium Fluoride (LiF) | Lithium Sulfide (Li2S), Polymeric Thiocarbonates |
| Anode Compatibility | Graphite, Silicon | Lithium Metal, Silicon | Graphite, Silicon (potential for high performance) |
| Key Advantage | Forms a flexible, polymeric SEI | Forms a stable, LiF-rich SEI | Potential for high ionic conductivity and robust SEI |
| Primary Disadvantage | Increased impedance at high concentrations | Continuous consumption, potential HF formation | Unknown long-term stability and decomposition products |
| Impact on Rate Capability | Can be negative at high concentrations | Generally positive | Potentially positive due to high ionic conductivity |
| Impact on Cycle Life | Significantly positive | Significantly positive | Potentially very positive, pending stability |
Experimental Protocols for Benchmarking DMMTC
To rigorously evaluate the performance of DMMTC as an electrolyte additive, a comprehensive set of electrochemical and analytical experiments should be conducted.
Electrochemical Performance Evaluation
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) with a standard cathode (e.g., LiNiMnCoO2 - NMC) and anode (e.g., graphite or a silicon-graphite composite). The baseline electrolyte would be a standard formulation (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate). Test cells would contain varying concentrations of DMMTC (e.g., 0.5%, 1%, 2% by weight). Control cells with optimal concentrations of VC and FEC should also be assembled.
-
Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20) to allow for the formation of a stable SEI. Monitor the coulombic efficiency of the first cycle, which is a key indicator of the effectiveness of the SEI formation.
-
Rate Capability Testing: Cycle the cells at various C-rates (e.g., from C/10 to 5C) to evaluate the impact of the additive on the battery's power performance.
-
Long-Term Cycling: Subject the cells to extended cycling at a moderate C-rate (e.g., 1C) to assess the long-term stability and capacity retention.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after various cycle numbers to probe the evolution of the interfacial impedance.
SEI Characterization
-
X-ray Photoelectron Spectroscopy (XPS): After cycling, disassemble the cells in an argon-filled glovebox and analyze the surface of the anode using XPS to determine the chemical composition of the SEI layer. This will be crucial to confirm the presence of sulfur-containing species.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Image the surface of the cycled anodes to observe the morphology and thickness of the SEI layer.
Visualizing the Path Forward
The following diagrams illustrate the proposed experimental workflow and the hypothesized SEI formation mechanisms.
Caption: Proposed experimental workflow for benchmarking DMMTC.
Caption: Comparative SEI formation mechanisms.
Conclusion and Future Outlook
Vinylene carbonate and fluoroethylene carbonate have rightfully earned their places as indispensable components in modern lithium-ion battery electrolytes. Their ability to form stable interphases has been a key enabler for the high performance and long cycle life we see today.
The exploration of novel additives like O,O'-dimethyl monothiocarbonate represents the next frontier in electrolyte engineering. The potential for a sulfide-rich SEI with high ionic conductivity is a compelling reason to investigate this and other sulfur-containing compounds. While this guide has presented a forward-looking perspective on DMMTC, it underscores the necessity for rigorous experimental validation.
The protocols and comparative framework outlined herein provide a roadmap for such an investigation. The insights gained from benchmarking DMMTC against the established standards of VC and FEC will be invaluable in the ongoing quest to develop safer, longer-lasting, and more energy-dense batteries for a wide range of applications.
References
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Tuning Two Interfaces with Fluoroethylene Carbonate Electrolytes for High-Performance Li/LCO Batteries. PMC. [Link]
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Effect of Fluoroethylene Carbonate Electrolyte Additives on the Electrochemical Performance of Nickel-Rich NCM Ternary Cathodes. ACS Publications. [Link]
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Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. New Journal of Chemistry (RSC Publishing). [Link]
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Effect of an Electrolyte Additive of Vinylene Carbonate on the Electronic Structure at the Surface of a Lithium Cobalt Oxide Electrode under Battery Operating Conditions. ACS Publications. [Link]
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Exploring the Role of an Electrolyte Additive in Suppressing Surface Reconstruction of a Ni-Rich NMC Cathode at Ultrahigh Voltage via Enhanced In Situ and Operando Characterization Methods. PMC. [Link]
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Safety & Regulatory Compliance
Personal protective equipment for handling O,O'-Dimethyl monothiocarbonate
Personal protective equipment for handling O,O'-Dimethyl monothiocarbonate
Advanced Laboratory Safety and Operational Guide for O,O'-Dimethyl Monothiocarbonate
As a Senior Application Scientist, I recognize that handling specialized sulfur-containing organic compounds requires moving beyond basic compliance into mechanistic safety. O,O'-Dimethyl monothiocarbonate (CAS: 1115-13-5), a volatile thiocarbonate ester, presents unique inhalation, dermal, and reactivity risks[1]. This guide provides an authoritative, self-validating protocol for researchers and drug development professionals to safely handle, utilize, and dispose of this reagent, ensuring both personnel safety and experimental integrity.
Operational Philosophy & Mechanistic Risk Assessment
Understanding the molecular behavior of O,O'-Dimethyl monothiocarbonate is the foundation of effective risk mitigation. The compound is an organic ester characterized by its reactive thiocarbonyl (C=S) core[2].
-
Volatility & Inhalation Risk: The thiocarbonyl moiety imparts a distinct, pungent odor. Prolonged exposure can lead to olfactory fatigue, a dangerous phenomenon where the researcher loses the ability to detect the chemical's scent, masking the presence of hazardous vapor concentrations.
-
Dermal Permeation: As a lipophilic ester, it acts as a defatting agent. It can rapidly permeate standard latex or thin nitrile gloves, disrupting the lipid bilayer of the skin's stratum corneum and leading to contact dermatitis or systemic absorption.
-
Reactivity & Degradation: Under strongly acidic or basic conditions, or upon thermal decomposition, the ester hydrolyzes to release toxic byproducts, including carbonyl sulfide (COS), methanol, and sulfur oxides (SOx)[1].
Quantitative Hazard Profile
To design an effective safety system, we must base our engineered controls on the compound's quantitative physicochemical properties.
| Property | Quantitative Value | Mechanistic Implication for Safety |
| Molecular Weight | 106.14 g/mol [2] | Vapor density is greater than air; vapors will pool in low-lying areas or the bottom of the fume hood, increasing localized inhalation risk. |
| Boiling Point | 382.92 K (109.8 °C)[2] | High volatility at standard temperature and pressure (STP) necessitates continuous exhaust ventilation. |
| LogP (Octanol/Water) | 0.564[2] | The lipophilic nature allows rapid permeation through biological membranes, mandating specialized glove materials. |
Engineered Controls & PPE Matrix
Personal Protective Equipment (PPE) selection must be grounded in the chemical's permeation kinetics and physical state.
| PPE Category | Recommended Equipment | Mechanistic Justification (Causality) |
| Hand Protection | Butyl rubber gloves (Primary) | Esters rapidly degrade latex and standard nitrile via solvation. Butyl rubber provides superior chemical resistance and a longer breakthrough time against thiocarbonates. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles + Face Shield | Prevents ocular exposure from micro-droplets generated during syringe transfers or pressurized reactions. |
| Body Protection | Flame-Resistant (FR) Nomex Lab Coat | Mitigates fire risk associated with volatile organic vapors and prevents dermal absorption from accidental spills. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridges | Mandatory only if handling outside of a certified chemical fume hood. Captures volatile C=S containing vapors via activated carbon adsorption. |
Self-Validating Handling Protocol (SOP)
The following step-by-step methodology ensures operational integrity during synthesis or transfer. Every step is designed to be a self-validating system, meaning the success of the safety measure is immediately observable.
Step 1: Pre-Operational Environmental Control
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Verify that the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).
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Self-Validation Checkpoint: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically validates the directional airflow.
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Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and bases.
Step 2: Reagent Preparation and Transfer
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Secure the O,O'-Dimethyl monothiocarbonate vial using a heavy-duty clamp to prevent accidental tipping.
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Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace atmospheric moisture.
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Use a gas-tight glass syringe with a PTFE-tipped plunger for volumetric transfers. Avoid plastic syringes, which may leach plasticizers or swell upon contact with the ester.
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Self-Validation Checkpoint: Maintaining a clear, colorless liquid profile in the syringe validates the integrity of the inert atmosphere; any cloudiness indicates moisture ingress and premature hydrolysis.
Step 3: Reaction Execution and Monitoring
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Maintain the reaction temperature strictly below the compound's boiling point (109.8 °C) unless utilizing a sealed, pressure-rated vessel[2].
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Keep the sash of the fume hood lowered to the lowest functional level to act as a physical blast shield.
Spill Mitigation & Logistical Disposal
Spill Response Protocol:
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Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
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Suppress: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels, which can exacerbate flammability risks.
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Neutralize/Collect: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.
Disposal Plan: O,O'-Dimethyl monothiocarbonate must be strictly segregated into Sulfur-Containing Organic Waste . It must never be mixed with halogenated waste or aqueous acid waste. Incineration at an approved facility equipped with an SOx scrubber is the mandated disposal route to prevent environmental contamination and acid rain contribution.
Operational Workflow Visualization
Workflow for the safe handling, operational execution, and spill mitigation of the chemical.
References
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O,O'-Dimethyl monothiocarbonate | C3H6O2S | CID 136867 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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(CH3O)2CS - Chemical & Physical Properties Source: Cheméo URL:[Link]
